Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(bromomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is characterized by the presence of a piperidine ring substituted with a bromomethyl group and a benzyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-(bromomethyl)piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzyl 4-methylpiperidine-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in benzyl 4-(bromomethyl)piperidine-1-carboxylate makes it susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromomethyl group can produce the methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Major Products:
- Substituted piperidine derivatives
- Aldehydes and carboxylic acids
- Alcohols and methyl derivatives
Scientific Research Applications
Chemistry: Benzyl 4-(bromomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules .
Medicine: The compound serves as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzyl 4-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzyl ester group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
4-Bromo-N-Cbz-piperidine: Similar in structure but lacks the benzyl ester group.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a tert-butyl ester group instead of a benzyl ester group.
Uniqueness: Benzyl 4-(bromomethyl)piperidine-1-carboxylate is unique due to its combination of a bromomethyl group and a benzyl ester group, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHKDSZGAWXUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379944 | |
Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159275-17-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-(bromomethyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159275-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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